N-{5-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O2S2/c19-14-8-6-12(7-9-14)10-20-15(24)11-26-18-23-22-17(27-18)21-16(25)13-4-2-1-3-5-13/h6-9,13H,1-5,10-11H2,(H,20,24)(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZFUWCUTFWGJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Fluorophenyl Group: The 4-fluorophenyl group is introduced through a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable base.
Attachment of the Amino Group: The amino group is introduced by reacting the intermediate with methylamine under controlled conditions.
Formation of the Final Compound: The final step involves the reaction of the intermediate with cyclohexanecarboxylic acid chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{5-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.
Substitution: Sodium hydride, potassium carbonate, and dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Molecular Information
- Molecular Formula : C22H25FN4O2S2
- Molecular Weight : 460.6 g/mol
- CAS Number : 896022-39-2
- Chemical Structure :
The compound features a thiadiazole ring and a cyclohexanecarboxamide moiety, which contribute to its biological activity.
Synthesis Overview
The synthesis of this compound typically involves several steps:
- Formation of the Thiadiazole Ring : Reacting thiosemicarbazide with a carboxylic acid derivative.
- Introduction of the Fluorophenyl Group : Achieved through nucleophilic substitution.
- Attachment of the Amino Group : Using methylamine under controlled conditions.
Medicinal Chemistry
N-{5-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide has been investigated for its potential as:
- Anti-inflammatory Agent : Studies indicate that compounds with similar structures exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.
- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through specific molecular interactions.
Biological Studies
The compound is utilized in biochemical assays to explore:
- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, providing insights into drug design and mechanism of action.
- Protein Interactions : Used to study protein-ligand interactions, helping in the understanding of cellular signaling pathways.
Industrial Applications
In addition to medicinal uses, this compound is being explored for:
- Material Science : Potential applications in developing new materials with unique properties due to its structural characteristics.
- Catalysis : Investigated for use as a catalyst in various chemical reactions due to its ability to stabilize transition states.
Case Study 1: Anticancer Activity
A study published in the ACS Omega journal evaluated various thiadiazole derivatives for anticancer activity. The results indicated that compounds similar to this compound exhibited significant growth inhibition against several cancer cell lines, including breast and lung cancer models .
Case Study 2: Antimicrobial Efficacy
Research conducted on related thiadiazole compounds demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compounds were tested using the turbidimetric method, showing effective inhibition of bacterial growth .
Mechanism of Action
The mechanism of action of N-{5-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Core Heterocyclic Structure
The 1,3,4-thiadiazole ring in the target compound differentiates it from oxadiazole-based analogs (e.g., 5-(4-Chloro-2-Phenoxyphenyl)-N-cyclohexyl-1,3,4-oxadiazole-2-carboxamide ). Thiadiazoles exhibit greater π-electron deficiency compared to oxadiazoles, enhancing their ability to participate in charge-transfer interactions. For instance, the sulfur atom in thiadiazoles contributes to stronger hydrogen-bonding interactions with biological targets, as observed in crystallographic studies of related compounds .
Substituent Effects
- Halogenated Aryl Groups: The 4-fluorophenyl group in the target compound contrasts with dichlorophenyl (e.g., N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide ) and trifluoromethylphenyl (e.g., N-{5-[(2-Oxo-2-{[4-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,3-benzodioxole-5-carboxamide ). Fluorine’s electron-withdrawing nature enhances metabolic stability and membrane permeability compared to bulkier halogens like chlorine .
- Cyclohexane vs. Aromatic Carboxamides :
The cyclohexanecarboxamide substituent may improve lipophilicity and conformational flexibility relative to rigid aromatic carboxamides (e.g., methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate ). This could enhance bioavailability, as seen in cyclohexane-containing analogs .
Functional Group Variations
- Sulfanyl Linkages :
The sulfanyl group in the target compound is critical for molecular conformation. Similar linkages in 2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole facilitate π-stacking interactions, as confirmed by X-ray crystallography. However, the target compound’s carbamoyl-methyl-sulfanyl chain may introduce steric effects absent in simpler thioether derivatives. - Carboxamide vs. Sulfonamide: The carboxamide group in the target compound contrasts with sulfonamide moieties (e.g., (S)-N-{1-[5-(4-Chlorobenzylsulfanyl)-1,3,4-oxadiazol-2-yl]ethyl}-4-methyl-benzenesulfonamide ).
Spectral and Structural Data
Key spectral comparisons are summarized below:
The absence of C=O bands in triazole derivatives and the presence of strong NH stretches in sulfonamides highlight functional group distinctions.
Biological Activity
N-{5-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, focusing on its antibacterial, antifungal, and anti-inflammatory properties.
Chemical Structure
The compound features a complex structure that includes a thiadiazole ring, a cyclohexanecarboxamide moiety, and a fluorophenyl group. The presence of these functional groups is believed to contribute to its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds containing thiadiazole moieties. For example, derivatives of 1,3,4-thiadiazole have shown significant inhibitory effects against various bacterial strains. In one study, compounds were tested against Xanthomonas axonopodis and Xanthomonas oryzae, revealing median effective concentration (EC50) values of 22 µg/ml and 15 µg/ml respectively, outperforming traditional antibiotics like thiodiazole copper .
Antifungal Activity
In addition to antibacterial effects, the compound's antifungal activity has also been evaluated. Compounds similar to this compound have demonstrated varying levels of efficacy against fungi such as Mucor bainieri and Trichoderma atroviride. The antifungal bioassay results indicated lower inhibitory effects compared to established antifungals like carbendazim .
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent has been investigated through its action on inflammatory pathways. Studies involving p38 MAPK inhibitors show that compounds with similar structures can significantly suppress tumor necrosis factor-alpha (TNFα) release in various animal models . This mechanism suggests that this compound may also exert anti-inflammatory effects.
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data indicate favorable membrane permeability and plasma protein binding characteristics. For instance, unbound fractions in human plasma were reported at approximately 90%, which suggests good bioavailability . However, further toxicological assessments are necessary to evaluate safety profiles.
Case Studies
Several case studies have explored the therapeutic potential of similar compounds in clinical settings:
- Case Study 1 : A study involving a derivative of N-{5-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl} showed promising results in reducing inflammation in rodent models of arthritis.
- Case Study 2 : In vitro studies demonstrated significant antibacterial activity against resistant strains of Staphylococcus aureus, suggesting potential applications in treating antibiotic-resistant infections.
Q & A
Q. Optimization Tips :
- Control pH during cyclization to avoid side reactions.
- Use polar aprotic solvents (e.g., DCM, THF) for higher yields.
- Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .
Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?
Q. Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : ESI-MS should show [M+H]+ at m/z ≈ 450 (exact mass depends on substituents) .
- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>95%) .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?
Q. Methodological Answer :
Vary Substituents :
- Replace the 4-fluorophenyl group with electron-withdrawing (e.g., -NO2) or donating (-OCH3) groups to modulate enzyme binding .
- Modify the cyclohexane ring to a bicyclic system (e.g., decalin) to enhance lipophilicity .
Assay Selection :
- Test antimicrobial activity via MIC assays against S. aureus and E. coli.
- Evaluate anticancer potency via MTT assays (e.g., IC50 in MCF-7 cells) .
Q. Methodological Answer :
- Hypothesized Mechanism : The thiadiazole ring interacts with catalytic cysteine residues in target enzymes (e.g., DHFR), while the 4-fluorophenyl group enhances hydrophobic binding .
- Experimental Validation :
Advanced: How can computational modeling resolve contradictions in reported biological activity data?
Q. Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme interactions over 100 ns to identify stable binding conformations .
- Free Energy Perturbation (FEP) : Calculate binding free energy differences between active/inactive analogs to pinpoint critical substituents .
- QSAR Models : Use Partial Least Squares (PLS) regression to correlate structural descriptors (e.g., LogP, polar surface area) with activity data .
Advanced: What strategies are effective in resolving spectral data contradictions during structural elucidation?
Q. Methodological Answer :
- Orthogonal Techniques :
- Impurity Profiling : Employ LC-MS/MS to detect and quantify byproducts (e.g., sulfoxide derivatives from oxidation) .
Advanced: How can oxidative metabolic pathways of this compound be characterized?
Q. Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH. Monitor metabolites via LC-MS .
- Metabolite Identification :
- Look for sulfoxide (m/z +16) and N-dealkylated products.
- Use H/D exchange experiments to confirm hydroxylation sites .
Advanced: What crystallography approaches confirm the stereochemical configuration of this compound?
Q. Methodological Answer :
- Single-Crystal XRD : Grow crystals via vapor diffusion (e.g., DCM/hexane). Resolve structure to <1.0 Å resolution.
- Key Parameters :
Advanced: How to address discrepancies between in vitro and in vivo efficacy data?
Q. Methodological Answer :
- Pharmacokinetic (PK) Studies : Measure bioavailability (%F) and half-life (t1/2) in rodent models.
- Tissue Distribution : Use radiolabeled compound (14C) to track accumulation in target organs .
- Protein Binding Assays : Evaluate plasma protein binding (e.g., via equilibrium dialysis) to adjust effective doses .
Advanced: What synthetic strategies minimize impurities during large-scale preparation?
Q. Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
